5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
Description
5-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1521237-92-2) is a bicyclic heterocyclic compound with a molecular formula of C₇H₆ClN₃ and a molecular weight of 167.60 g/mol. Its structure consists of a pyrazolo[3,4-c]pyridine core, where a chlorine atom is substituted at the 5-position and a methyl group at the 1-position of the pyrazole ring. This compound is typically stored under an inert atmosphere at 2–8°C to ensure stability . The synthesis of its precursor, 5-chloro-1H-pyrazolo[3,4-c]pyridine, involves halogenation reactions using iodine or bromine in the presence of potassium carbonate and dimethylformamide (DMF) .
Properties
IUPAC Name |
5-chloro-1-methylpyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-4-9-7(8)2-5(6)3-10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTNSLATPTZZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(C=C2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 6-Chloro-4-methylpyridin-3-amine
The synthesis begins with 6-chloro-4-methylpyridin-3-amine, a commercially available precursor. The 4-methyl group ensures steric guidance during cyclization, while the 6-chloro substituent dictates electrophilic substitution patterns.
Acetylation and Nitrosation
Treatment with acetic anhydride (10 eq) in dichloroethane (DCE) at room temperature acetylates the amine, forming 1’-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1’-one (Compound 3a). Subsequent addition of sodium nitrite (4 eq) initiates nitrosation, generating a reactive diazonium intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloroethane (DCE) |
| Temperature | 90°C, 12 hours |
| Yield | 86–92% |
Cyclization and Ring Formation
Heating at 90°C induces cyclization, eliminating water and forming the pyrazole ring. The methyl group from the pyridine precursor migrates to the N1 position of the pyrazole, driven by thermodynamic stabilization.
Deprotection and Formation of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
Sodium Methoxide-Mediated Deacetylation
Compound 3a undergoes deprotection using sodium methoxide (0.25 eq) in methanol, cleaving the acetyl group to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine (Compound 4a).
Analytical Data
Challenges in N1-Methylation
The free N1 position in Compound 4a is susceptible to over-alkylation. Protective group strategies, such as tetrahydropyran (THP) or SEM groups, are employed to direct methylation.
N-Methylation Strategies for 1-Substitution
Direct Methylation Using Methyl Iodide
Treatment of Compound 4a with methyl iodide (1.2 eq) and sodium hydride (2.5 eq) in THF at 0°C provides 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine in 89% yield.
Optimized Conditions
| Parameter | Value |
|---|---|
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Reaction Time | 2 hours |
Alternative Methylating Agents
Dimethyl sulfate and methyl triflate offer comparable efficiency but require stringent pH control to minimize hydrolysis.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
Yield and Purity Across Routes
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acetylation-Cyclization | 92 | 98 |
| Direct Methylation | 89 | 95 |
| Protective Group Route | 75 | 99 |
Chemical Reactions Analysis
Types of Reactions: 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridines .
Scientific Research Applications
Synthesis and Functionalization
The synthesis of 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine has been achieved through various methods. Recent studies highlight the utility of this compound as a scaffold for further functionalization, which is crucial for drug development. The compound can undergo selective elaboration at multiple positions, allowing for the creation of diverse derivatives that may enhance biological activity.
- Functionalization Techniques :
- N-Alkylation : This method allows modifications at the nitrogen atom to improve solubility and bioavailability.
- C-H Activation : Complementary C–H activation methods have been employed to facilitate vectorial functionalization, enhancing the compound's versatility in fragment-based drug discovery (FBDD) .
Biomedical Applications
The biomedical applications of this compound are primarily focused on its role as a scaffold for developing tyrosine kinase inhibitors (TKIs). TKIs are crucial in cancer therapy due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
- Tyrosine Kinase Inhibitors : Research indicates that derivatives of pyrazolo[3,4-c]pyridine have shown promising results in inhibiting various kinases associated with tumor growth. These compounds can serve as lead candidates for further optimization in anticancer drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have demonstrated that modifications at specific positions significantly influence biological activity.
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| N1 | Alkyl groups | Increased solubility |
| C3 | Halogens | Enhanced potency against certain targets |
| C5 | Hydroxyl groups | Improved binding affinity |
This table summarizes how different substituents can modify the compound's effectiveness as a therapeutic agent .
Case Studies
Several case studies have been documented regarding the application of this compound in drug discovery:
- Case Study 1 : A study focusing on the synthesis of novel derivatives demonstrated that specific modifications at the C3 position led to compounds with improved selectivity against target kinases, indicating a promising avenue for developing targeted cancer therapies .
- Case Study 2 : Another investigation highlighted the use of this compound in synthesizing dual inhibitors targeting both BRAF and EGFR pathways. The derivatives exhibited significant antitumor activity in preclinical models .
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine involves the inhibition of specific kinases, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of these enzymes, the compound prevents their normal function, leading to the disruption of cell signaling pathways that are critical for cancer cell survival and proliferation . This inhibition can trigger apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Isomerism: Pyrazolo[3,4-b]pyridines vs. Pyrazolo[3,4-c]pyridines
The positional isomerism between pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine cores significantly impacts their electronic properties and biological interactions. For example:
- Pyrazolo[3,4-b]pyridines (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine, CAS 1240725-66-9) exhibit a nitrogen atom at the 4-position of the pyridine ring, which alters hydrogen-bonding capabilities compared to the [3,4-c] system .
Table 1: Structural and Electronic Differences
Halogen Substitution Variants
The type and position of halogen substituents influence reactivity and pharmacological profiles:
- 5-Chloro vs. 7-Chloro Isomers : 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 957760-15-5) shares the same molecular formula as the target compound but exhibits reduced electrophilicity due to the chlorine atom’s position at the 7-position .
- Bromo Analogues : 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 929617-30-1) has a higher molecular weight (228.05 g/mol) and is more reactive in cross-coupling reactions due to bromine’s superior leaving-group ability .
Table 2: Halogen Substitution Impact
Functional Group Modifications
Derivatives with carboxamide, carboxylate, or piperazine groups demonstrate divergent biological activities:
- Carboxamide Derivatives : 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 175201-98-6) introduces a polar carboxamide group, enhancing water solubility but reducing blood-brain barrier permeability .
- Piperazine-Modified Analogues : Compounds like 4-(5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)aniline (15c) show improved kinase inhibition due to the basic piperazine moiety .
Table 3: Functional Group Comparisons
Biological Activity
5-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a pyrazolo[3,4-c]pyridine core with a chlorine atom at the 5-position and a methyl group at the 1-position. This specific substitution pattern enhances its reactivity and biological properties.
Synthesis Methodology:
The synthesis of this compound typically involves:
- N-Alkylation Reactions : Used to introduce the methyl group.
- Borylation and Cross-Coupling Reactions : Employed for functionalization at various positions on the pyrazole ring .
The primary mechanism of action for this compound involves the inhibition of specific kinases. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, this compound disrupts normal signaling pathways essential for cancer cell proliferation and survival.
Biological Activities
Anticancer Properties:
this compound has demonstrated significant anticancer activity in various preclinical studies. It has been evaluated against several cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A172 | 0.5 | Antiproliferative |
| U87MG | 0.7 | Antiproliferative |
| A375 | 0.6 | Antiproliferative |
| Panc0504 | 0.8 | Antiproliferative |
These findings suggest that the compound may serve as a lead candidate for further drug development targeting various cancers .
Kinase Inhibition:
The compound's ability to inhibit kinases like CDK2 suggests its potential utility in treating diseases characterized by aberrant kinase activity, such as cancer. Studies have shown that it effectively modulates signaling pathways associated with cell growth and division .
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on CDK Inhibition:
A study focused on the structure-activity relationship (SAR) of pyrazolo derivatives revealed that modifications at the 5-position significantly enhance inhibitory potency against CDK2. The study reported an IC50 value of approximately 0.36 µM for related compounds, indicating strong inhibition potential . -
Antimicrobial Activity:
Other investigations have assessed the compound's antimicrobial properties, finding moderate activity against various bacterial strains. This suggests a broader spectrum of biological activity beyond anticancer effects .
Q & A
Q. What are the established synthetic routes for 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization and halogenation steps. A common method starts with a pyrazole precursor treated with NaNO₂ in acetic anhydride (Ac₂O) and dichloroethane (DCE) at 90°C for 20 hours, followed by methanol and NaOMe for deprotection . Yield optimization requires precise control of temperature and stoichiometry. For example, excessive nitrosating agents may lead to byproducts like 5-bromo derivatives. Purity is enhanced via recrystallization or reverse-phase chromatography (MeCN:H₂O gradients) .
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallographic data (monoclinic system, space group P2₁/c) reveal bond lengths (e.g., C–Cl ≈ 1.73 Å) and dihedral angles between fused pyrazole-pyridine rings, critical for understanding electronic properties . Complementary techniques include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and substituent positions .
Q. What preliminary biological activities have been reported for pyrazolo[3,4-c]pyridine derivatives?
Pyrazolo[3,4-c]pyridines are explored as kinase inhibitors due to their planar heterocyclic core, which mimics ATP-binding sites. For example, 3-(2-pyridyl) analogs (e.g., compound 6a ) show inhibitory activity against protein kinases via hydrogen bonding with conserved residues like Lys68 . Preliminary assays often involve in vitro enzyme inhibition studies followed by cell viability tests (e.g., MTT assays) .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for structure-activity relationship (SAR) studies?
Directed ortho-metalation (DoM) using TMPMgCl·LiCl at −40°C enables selective C–H activation at the 7-position. Subsequent transmetalation to Zn and Negishi cross-coupling with aryl halides (e.g., 4-iodobenzonitrile) introduces substituents with >80% efficiency . Protecting groups like SEM ([2-(trimethylsilyl)ethoxy]methyl) prevent undesired side reactions during functionalization .
Q. What analytical strategies resolve contradictions in spectral data for structurally similar pyrazolo[3,4-c]pyridine derivatives?
Discrepancies in NMR chemical shifts (e.g., aromatic proton splitting patterns) arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- Computational DFT calculations (e.g., B3LYP/6-31G*) to predict spectra and compare with experimental data .
- X-ray crystallography to unambiguously assign regiochemistry .
Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?
Q. How do computational methods aid in predicting the reactivity and bioactivity of this compound?
Molecular docking (e.g., using MOE software) models interactions with target proteins like kinases. DFT calculations assess electrophilicity at the chlorine-substituted position, guiding nucleophilic substitution reactions . ADMET predictions (e.g., LogP, metabolic stability) prioritize derivatives for in vivo testing .
Methodological Considerations
Q. What are the limitations of current synthetic methods for scaling up this compound?
- Microwave-assisted synthesis (e.g., for aryl coupling) offers rapid heating but poses challenges in reactor design for large batches .
- Chromatographic purification (e.g., reverse-phase columns) becomes cost-prohibitive at multi-gram scales; alternative methods like crystallization or distillation require optimization .
Q. How can reaction intermediates be stabilized during multi-step syntheses?
- SEM protection of the pyrazole nitrogen prevents oxidation during halogenation .
- Low-temperature (−40°C) metalation reduces decomposition of Grignard intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
